molecular formula C21H21N3O2S B14118074 (5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B14118074
M. Wt: 379.5 g/mol
InChI Key: MCUJKPPARUPFJM-PDGQHHTCSA-N
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Description

(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a substituted piperidine moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the piperidine and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential pharmacological properties could be explored for developing new therapeutic agents.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to interact with enzymes and receptors, potentially modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione lies in its combination of a biologically active thiazolidine-2,4-dione core with a substituted piperidine moiety, which can enhance its pharmacological properties and broaden its range of applications.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)/b18-12-

InChI Key

MCUJKPPARUPFJM-PDGQHHTCSA-N

Isomeric SMILES

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N

Origin of Product

United States

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